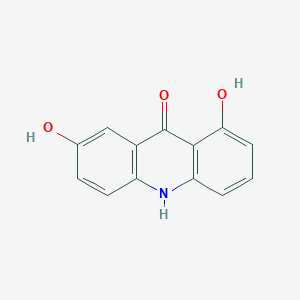

1,7-Dihydroxyacridone

Descripción general

Descripción

1,7-Dihydroxyacridone is an organic compound with the chemical formula C13H9NO3. It is a yellow solid that is soluble in organic solvents such as chloroform, methylene chloride, and alcohols . This compound is known for its fluorescence properties, making it useful as a fluorescent dye, particularly in dye lasers and fluorescent labeling . Additionally, it serves as a chemical reagent and intermediate in organic synthesis .

Métodos De Preparación

1,7-Dihydroxyacridone can be synthesized through various methods. One common method involves the reaction of acridine with phthalic acid in the presence of an oxidizing agent . The intermediate produced by this reaction undergoes condensation and oxidation reactions, ultimately yielding this compound . Another method involves the condensation of anthranilic acid and phenol derivatives, followed by regioselective annulation . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

1,7-Dihydroxyacridone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different hydroxyacridone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1,7-Dihydroxyacridone has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,7-Dihydroxyacridone involves its interaction with various molecular targets. Its fluorescence properties are due to the presence of hydroxyl groups that can interact with light, causing the compound to emit light at specific wavelengths . In biological systems, it can interact with DNA and proteins, potentially inhibiting their function and leading to anticancer and antiviral effects .

Comparación Con Compuestos Similares

1,7-Dihydroxyacridone is part of the acridone family of compounds, which includes other similar compounds such as acronycine, noracronycine, and atalaphyllidine . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, acronycine is known for its broad-spectrum antineoplastic activity, while noracronycine has been studied for its antiviral properties .

Actividad Biológica

1,7-Dihydroxyacridone is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound.

This compound (CAS Number: 112649-95-3) is a derivative of acridone, characterized by two hydroxyl groups at positions 1 and 7 on the acridone ring. Its structure allows for unique interactions with biological molecules, particularly nucleic acids.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against KB (human cervical cancer) and Vero (African green monkey kidney) cell lines.

- IC50 Values : The compound showed an IC50 value of approximately 35 µM for KB cells and 40 µM for Vero cells, indicating effective inhibition of cell growth at these concentrations .

- Mechanism : The antiproliferative effect is associated with the inhibition of DNA topoisomerase II and protein kinase C pathways, which are crucial for cell division and survival .

Antiviral Activity

This compound also possesses antiviral properties, particularly against herpes simplex virus type I (HSV-1):

- IC50 for HSV-1 : The compound demonstrated a virustatic effect with an IC50 value of 8 µM , indicating its potential as an antiviral agent .

- Mechanism of Action : The antiviral activity may be attributed to the compound's ability to intercalate into nucleic acids and inhibit viral replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of acridone derivatives, including this compound. A review summarized various findings:

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of KB and Vero cells | |

| Antiviral | Inhibition of HSV-1 | |

| Mechanism | Intercalation into nucleic acids |

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of acridones allows them to insert between base pairs in DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Inhibition of key enzymes such as DNA topoisomerase II affects DNA supercoiling and relaxation necessary for replication .

- Protein Kinase C Modulation : Alteration in signaling pathways mediated by protein kinase C may lead to changes in cell proliferation and survival .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its potential therapeutic applications. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Formulation Development : Exploring delivery methods that enhance bioavailability and target specific tissues.

Propiedades

IUPAC Name |

1,7-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-7-4-5-9-8(6-7)13(17)12-10(14-9)2-1-3-11(12)16/h1-6,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKWBGSBYIZPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.